Methyl 2-deoxy-beta-D-alloside 3,4-carbonate

Stereoselective glycosylation Thromboxane precursor Anomeric reactivity

Methyl 2-deoxy-β-D-alloside 3,4-carbonate (CAS 62210-98-4, MF C₉H₁₄O₅, MW 202.20 g/mol) is a conformationally constrained 2-deoxy glycoside bearing a trans-fused cyclic carbonate spanning O-3 and O-4 of the pyranose ring. The molecule belongs to the class of 3,4-O-carbonate-protected 2-deoxy hexopyranosides, a family recognized for enabling stereocontrolled glycosylation reactions that are difficult to achieve with conventional acyl or benzyl protecting groups.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
Cat. No. B13348595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-deoxy-beta-D-alloside 3,4-carbonate
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCOC1CC2C(CC(=O)O2)C(O1)CO
InChIInChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,9+/m0/s1
InChIKeyCEVALZNMSHYICJ-BMLSCUAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Deoxy-Beta-D-Alloside 3,4-Carbonate – Key Procurement Specifications and Compound Class Context


Methyl 2-deoxy-β-D-alloside 3,4-carbonate (CAS 62210-98-4, MF C₉H₁₄O₅, MW 202.20 g/mol) is a conformationally constrained 2-deoxy glycoside bearing a trans-fused cyclic carbonate spanning O-3 and O-4 of the pyranose ring . The molecule belongs to the class of 3,4-O-carbonate-protected 2-deoxy hexopyranosides, a family recognized for enabling stereocontrolled glycosylation reactions that are difficult to achieve with conventional acyl or benzyl protecting groups [1]. Commercially, it is supplied as a ≥98% purity solid requiring storage at −20 °C and is catalogued as a designated precursor for thromboxane derivative synthesis . This compound is intended exclusively for research use and is not approved for diagnostic or therapeutic applications .

Why Methyl 2-Deoxy-Beta-D-Alloside 3,4-Carbonate Cannot Be Replaced by In-Class Analogs Without Verification


Although several methyl 2-deoxy-hexopyranoside 3,4-carbonates share the same molecular formula (C₉H₁₄O₅) and molecular weight (202.20 g/mol), their stereochemical identity at the anomeric center and the ring configuration (allo vs. gluco vs. galacto) profoundly alters their conformational preferences, hydrogen-bonding networks, and glycosylation stereoselectivity [1]. The β-allo (ribo) configuration adopted by this compound places the aglycone and the C-2 methylene group in a spatial orientation that differs fundamentally from its α-anomer (CAS 62158-33-2) and from the more common gluco- or galacto-configured 2-deoxy carbonates. In carbohydrate synthesis, such differences can reverse anomeric selectivity (α vs. β) in glycosidic bond formation and alter the regiochemical outcome of downstream ring-opening or nucleophilic displacement reactions [1][2]. Generic substitution without experimental validation therefore risks failed stereochemical outcomes, reduced yields, or incompatibility with established synthetic protocols in prostanoid and oligosaccharide assembly [2].

Methyl 2-Deoxy-Beta-D-Alloside 3,4-Carbonate – Quantified Differentiation Evidence for Procurement Decisions


Anomeric Stereochemistry Defines Reactivity Outcomes: β-Alloside vs. α-Alloside Carbonate

Methyl 2-deoxy-β-D-alloside 3,4-carbonate (CAS 62210-98-4, β-anomer, Sigma Product T8050) and its α-anomer methyl 2-deoxy-α-D-alloside 3,4-carbonate (CAS 62158-33-2, α-anomer, Sigma Product T8175) are both identified as precursors for thromboxane derivative synthesis, yet they are supplied as distinct catalogue entries with separate CAS numbers, reflecting their non-interchangeable stereochemistry . In the broader family of 3,4-O-carbonate-protected 2-deoxy thioglycosides, the anomeric configuration (α or β of the donor) is a critical determinant of glycosylation stereochemical outcome: under preactivation protocols, these donors afford α-linked glycosides with very good to excellent selectivity, but the intrinsic reactivity of β-configured donors differs from α-configured donors in the same manifold [1]. For 2-deoxy-allo-configured sugars specifically, sulfonate activation can switch from β-selectivity (gluco series) to α-selectivity (allo series), demonstrating that the anomeric and ring configuration jointly govern reactivity [2].

Stereoselective glycosylation Thromboxane precursor Anomeric reactivity

3,4-O-Carbonate Protecting Group Directs Stereoselectivity Differently from 2,3-O-Carbonate and Non-Carbonate Analogs

The 3,4-O-cyclic carbonate protecting group in methyl 2-deoxy-β-D-alloside 3,4-carbonate imposes a trans-decalin-like ring fusion that locks the pyranose ring into a specific conformation and withdraws electron density from the ring, affecting both the stability of oxacarbenium ion intermediates and the facial selectivity of nucleophilic attack [1]. By contrast, the isomeric 2,3-O-carbonate group, when employed in the manno and rhamno series, acts as a torsionally arming group that is R-selective in homogeneous solution and β-selective only under heterogeneous (insoluble promoter) conditions [1]. When the carbonate is repositioned to the 3,4-O-positions, a β-selective system is established under both homogeneous and heterogeneous activation conditions, because the carbonate can no longer participate in neighboring-group anchimeric assistance [1]. This positional effect means that methyl 2-deoxy-β-D-alloside 3,4-carbonate cannot be functionally replaced by a 2,3-O-carbonate-protected 2-deoxy glycoside without altering the stereochemical course of glycosylation [1][2]. Furthermore, 3,4-O-carbonate-protected 2-deoxy thioglycoside donors subjected to a preactivation protocol yield α-glycosides with very good to excellent selectivity, whereas the analogous donors bearing conventional ester or ether protecting groups at O-3 and O-4 generally give lower or inverted selectivity [2].

Protecting group strategy Glycosylation stereocontrol Carbonate conformational locking

Allo (ribo) Configuration Is Essential for Thromboxane B2 Precursor Synthesis – Not Substitutable by Gluco or Galacto Analogs

The total synthesis of (+)-thromboxane B₂ from D-glucose, as described in the primary literature, proceeds through methyl 2-deoxy-α-D-ribo-hexopyranoside (the α-allo configured 2-deoxy glycoside) as a key intermediate; the ribo (allo) stereochemistry is essential because the C-4 hydroxyl must be equatorially oriented to permit stereocontrolled C-branching en route to the dioxabicyclo[3.1.1]heptane core of the thromboxanes [1]. The corresponding gluco (arabino) or galacto (lyxo) configured 2-deoxy glycosides place the C-3 and C-4 hydroxyls in different spatial orientations, which would lead to distinct regiochemical outcomes during epoxide opening, carbonate formation, and C–C bond construction. Methyl 2-deoxy-β-D-alloside 3,4-carbonate (β-allo, ribo) provides the 3,4-diol in carbonate-protected form, directly poised for transformations required in thromboxane analog synthesis [2]. Sigma-Aldrich explicitly annotates this compound (T8050) as a 'Precursor in synthesis of thromboxane derivatives,' confirming its validated role in this synthetic pathway . The α-anomer (T8175) carries the same annotation, but the choice of β vs. α depends on the specific coupling strategy employed downstream .

Thromboxane synthesis Allose stereochemistry Deoxy sugar configuration

Purity Specification ≥98% and −20 °C Storage: Differentiating this Lot from Lower-Purity Carbohydrate Precursors

Sigma-Aldrich supplies methyl 2-deoxy-β-D-alloside 3,4-carbonate (Product T8050) with a certified minimum purity of ≥98% and specifies storage at −20 °C . This purity specification exceeds the ≥95% threshold typical of many specialty carbohydrate building blocks from smaller vendors [1]. The −20 °C storage requirement reflects the compound's thermal sensitivity arising from the combination of the acid-labile 2-deoxy glycosidic bond and the base-sensitive cyclic carbonate moiety; improper storage at ambient temperature or +4 °C may lead to hydrolysis of the carbonate, opening of the pyranose ring, or anomerization . Alternative suppliers such as Santa Cruz Biotechnology (sc-257728) also list this compound but do not publicly disclose independent purity certification, making the Sigma-Aldrich lot the reference standard for quantitative work where lot-to-lot reproducibility is critical .

Chemical purity Storage stability Procurement specification

Allo-Configured 2-Deoxy Sugars Exhibit Inverted Anomeric Selectivity Relative to Gluco-Configured Analogs Under Identical Sulfonate Activation

Bennett and co-workers demonstrated that glycosyl tosylates derived from gluco-configured 2-deoxy sugars act as highly β-selective donors, whereas the identical sulfonate activation system applied to allo-configured 2-deoxy sugars (digitoxose, a 2,6-dideoxy-allose) yields α-glycosides with optimal selectivity [1][2]. The stereochemical inversion arises because the allo configuration alters the preferred ground-state conformation of the pyranose ring and the trajectory of nucleophilic approach at the anomeric center. Specifically, the axial C-3 substituent in the allo series (equatorial in the gluco series) changes the steric environment around C-1 such that SN2-like displacement by the acceptor occurs preferentially from the α-face in the allo case [1]. This mechanistic divergence means that a user accustomed to gluco-configured 2-deoxy carbonate donors cannot extrapolate reactivity or selectivity expectations to the allo-configured methyl 2-deoxy-β-D-alloside 3,4-carbonate without experimental verification [1][2].

Allose vs. glucose reactivity Glycosyl sulfonate donors SN2 glycosylation

Methyl 2-Deoxy-Beta-D-Alloside 3,4-Carbonate – High-Confidence Application Scenarios Supported by Differential Evidence


Stereocontrolled Synthesis of Thromboxane A₂ and B₂ Analogs Requiring the Allo (ribo) Configuration

This compound is the validated precursor for thromboxane derivative synthesis, as annotated by Sigma-Aldrich (T8050) and Santa Cruz Biotechnology . The published total synthesis of (+)-thromboxane B₂ from D-glucose proceeds through methyl 2-deoxy-α-D-ribo-hexopyranoside [1]. The β-anomer (CAS 62210-98-4) serves as a complementary building block when the synthetic route requires a β-configured glycoside donor or when the 3,4-carbonate-protected β-alloside is the preferred intermediate for downstream epoxide opening or C–C bond construction. Researchers must select the anomer (α or β) based on the specific glycosylation or functionalization sequence employed, as the two anomers are not interchangeable .

α-Selective 2-Deoxy Glycosylation Using 3,4-O-Carbonate-Protected Thioglycoside Donors

The 3,4-O-carbonate protecting group, when installed on 2-deoxy thioglycoside donors, enables highly α-selective glycosylations under NIS/TfOH preactivation at low temperature [2]. Methyl 2-deoxy-β-D-alloside 3,4-carbonate can be converted into the corresponding thioglycoside donor for incorporation into oligosaccharide chains containing 2-deoxy-α-linkages—a motif prevalent in macrolide antibiotics, cardiac glycosides (e.g., digitoxin, kijanimicin), and antitumor agents such as chromomycin A₃ and mithramycin [2][3]. The allo configuration of this compound maps directly onto the digitoxose (2,6-dideoxy-D-ribo-hexose) substructure found in these natural products [3].

Conformational Studies of Trans-Fused Bicyclic Carbohydrate Carbonates

The rigid trans-fused 3,4-O-carbonate ring system in methyl 2-deoxy-β-D-alloside 3,4-carbonate makes it a model substrate for investigating the interplay between protecting-group-imposed conformation and glycosylation stereoselectivity [4]. Unlike the 2,3-O-carbonate (which adopts a half-chair conformation and exhibits promoter-dependent selectivity switching), the 3,4-O-carbonate enforces a consistent β-directing effect by combining electron withdrawal with the absence of neighboring-group participation [4]. This compound serves as a benchmark for NMR conformational analysis, X-ray crystallography, and computational modeling of carbonate-constrained pyranose systems [4].

Iron-Catalyzed 2-Deoxy Glycoside Synthesis from 3,4-O-Carbonate Glycals

Recent advances demonstrate that 3,4-O-carbonate glycals undergo Fe-catalyzed glycosylation at room temperature to afford alkyl and aryl 2-deoxy glycosides with exclusive α-stereoselectivity and high yields [5]. Methyl 2-deoxy-β-D-alloside 3,4-carbonate can be elaborated to the corresponding glycal, which then serves as a donor in this catalytic manifold for the construction of complex 2-deoxy oligosaccharides and glycoconjugates, including natural product modifications and tetrasaccharide assembly [5].

Quote Request

Request a Quote for Methyl 2-deoxy-beta-D-alloside 3,4-carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.